REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]([CH2:11][CH2:12][CH3:13])[CH2:6][C:7](OC)=[O:8])([O-])=O>C(O)C.[Pt]=O>[CH2:11]([CH:5]1[CH2:4][NH:1][C:7](=[O:8])[CH2:6]1)[CH2:12][CH3:13]
|
Name
|
methyl 3-(nitromethyl)hexanoate
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(CC(=O)OC)CCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hours under a hydrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate, ethyl acetate: methanol)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]([CH2:11][CH2:12][CH3:13])[CH2:6][C:7](OC)=[O:8])([O-])=O>C(O)C.[Pt]=O>[CH2:11]([CH:5]1[CH2:4][NH:1][C:7](=[O:8])[CH2:6]1)[CH2:12][CH3:13]
|
Name
|
methyl 3-(nitromethyl)hexanoate
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(CC(=O)OC)CCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hours under a hydrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
DISTILLATION
|
Details
|
the solvent of the filtrate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate, ethyl acetate: methanol)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |